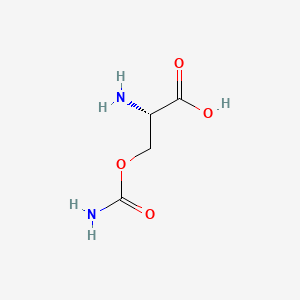
O-Carbamoyl-L-serine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Carbamoyl-L-serine: is a non-proteinogenic L-α-amino acid that is the O-carbamoyl derivative of L-serine . It is a compound of interest in various fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: O-Carbamoyl-L-serine can be synthesized through enzymatic reactions. One such enzyme is carbamoyl-serine ammonia-lyase, which catalyzes the conversion of this compound to pyruvate, ammonia, and carbon dioxide . The reaction conditions typically involve the presence of water and the enzyme pyridoxal phosphate as a cofactor .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the enzymatic conversion method mentioned above can be scaled up for industrial purposes, given the availability of the necessary enzymes and reaction conditions.
Chemical Reactions Analysis
Types of Reactions: O-Carbamoyl-L-serine undergoes several types of reactions, including:
Decarboxylation: This reaction is catalyzed by carbamoyl-serine ammonia-lyase, resulting in the formation of pyruvate, ammonia, and carbon dioxide.
Hydrolysis: The compound can be hydrolyzed to produce L-serine and urea.
Common Reagents and Conditions:
Water: Acts as a solvent and reactant in hydrolysis reactions.
Major Products:
Pyruvate: Formed during the decarboxylation reaction.
Ammonia and Carbon Dioxide: By-products of the decarboxylation reaction.
L-Serine and Urea: Products of hydrolysis.
Scientific Research Applications
Chemistry: O-Carbamoyl-L-serine is used as a model compound in studying enzymatic reactions and the mechanisms of amino acid derivatives .
Biology: The compound is a weak inhibitor of phosphate-dependent glutaminase, which is crucial in glutamine catabolism in cancer cells . This makes it a potential candidate for cancer research.
Medicine: this compound has been studied for its antibiotic properties, particularly its ability to inhibit bacterial cell wall biosynthesis .
Industry: The compound’s unique properties make it useful in the production of enantiomerically pure amino acids through enzymatic kinetic resolution .
Mechanism of Action
O-Carbamoyl-L-serine exerts its effects primarily through enzyme inhibition. It inhibits phosphate-dependent glutaminase, which plays a crucial role in glutamine catabolism . This inhibition can affect various metabolic pathways, particularly in cancer cells where glutamine metabolism is often upregulated.
Comparison with Similar Compounds
L-Serine: The parent compound from which O-Carbamoyl-L-serine is derived.
N-Carbamoyl-L-cysteine: Another carbamoyl derivative used in similar enzymatic studies.
Uniqueness: Its ability to undergo decarboxylation to form pyruvate, ammonia, and carbon dioxide also sets it apart from other similar compounds .
Properties
CAS No. |
2105-23-9 |
|---|---|
Molecular Formula |
C4H8N2O4 |
Molecular Weight |
148.12 g/mol |
IUPAC Name |
(2S)-2-amino-3-carbamoyloxypropanoic acid |
InChI |
InChI=1S/C4H8N2O4/c5-2(3(7)8)1-10-4(6)9/h2H,1,5H2,(H2,6,9)(H,7,8)/t2-/m0/s1 |
InChI Key |
MYFVWSDZEBSNKM-REOHCLBHSA-N |
Isomeric SMILES |
C([C@@H](C(=O)O)N)OC(=O)N |
Canonical SMILES |
C(C(C(=O)O)N)OC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















